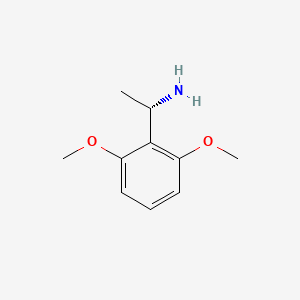

(1S)-1-(2,6-Dimethoxyphenyl)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,6-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTFHNHLQMVBTK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Applications and Mechanistic Insights of 1s 1 2,6 Dimethoxyphenyl Ethylamine Derivatives

Enantioselective Catalysis

Enantioselective catalysis seeks to produce a specific enantiomer of a chiral product from a prochiral or racemic substrate. The success of this endeavor heavily relies on the design of the chiral catalyst, which typically consists of a metal center and a chiral ligand. The ligand's structure is paramount in creating a chiral environment that dictates the stereochemical pathway of the reaction.

Chiral Ligand Design and Synthesis

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. rsc.orgnih.gov The general approach involves the incorporation of a chiral moiety into a ligand scaffold that can coordinate to a metal center. For derivatives of (1S)-1-(2,6-dimethoxyphenyl)ethylamine, the chiral amine itself would serve as the foundational chiral building block.

The synthesis of such ligands would likely involve the functionalization of the amine group to create bidentate or multidentate ligands. For instance, the amine could be transformed into an N-heterocyclic carbene (NHC) ligand, a class of ligands that has proven highly effective in ruthenium-catalyzed olefin metathesis. The synthesis would involve the reaction of the primary amine with a suitable precursor to form an imidazolium (B1220033) salt, which can then be converted to the free carbene and subsequently coordinated to a ruthenium precursor. The 2,6-dimethoxyphenyl group would provide steric bulk, a feature known to influence the selectivity of metathesis catalysts. nih.gov

Another approach could involve the synthesis of phosphine-based ligands, where the nitrogen atom of the ethylamine (B1201723) backbone is functionalized with phosphine (B1218219) groups. The design of such ligands often aims for C2-symmetry, which can simplify the analysis of the catalytic cycle and often leads to higher enantioselectivities.

Performance in Asymmetric Transformation Reactions

The performance of chiral catalysts is evaluated by their ability to effect a chemical transformation with high yield and, crucially, high enantioselectivity. The following sections explore the hypothetical performance of this compound-derived catalysts in specific asymmetric metathesis reactions, drawing parallels from existing systems.

Kinetic Resolution of Dienes through Asymmetric Ring-Closing Metathesis

Kinetic resolution is a method to separate a racemic mixture, where one enantiomer reacts faster than the other in the presence of a chiral catalyst. wikipedia.org In the context of asymmetric ring-closing metathesis (ARCM), a chiral catalyst can selectively cyclize one enantiomer of a prochiral diene at a significantly higher rate, leaving the unreacted enantiomer in high enantiomeric excess.

A chiral ruthenium catalyst bearing a ligand derived from this compound could potentially be employed for the kinetic resolution of dienes. The success of such a resolution would depend on the ability of the chiral ligand to create a binding pocket that effectively discriminates between the two enantiomers of the diene substrate. The steric hindrance provided by the 2,6-dimethoxyphenyl group would play a critical role in this differentiation.

The general mechanism for RCM involves the formation of a metallacyclobutane intermediate. researchgate.netuwindsor.ca In an asymmetric variant, the chiral ligand influences the formation and subsequent decomposition of the diastereomeric metallacyclobutane intermediates, leading to the preferential formation of one enantiomeric product.

Table 1: Hypothetical Performance Data for Kinetic Resolution of a Prochiral Diene

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Unreacted Diene (ee, %) |

| 2.0 | Toluene | 25 | 50 | >99 |

| 1.0 | CH2Cl2 | 25 | 55 | 95 |

| 2.0 | Toluene | 0 | 45 | >99 |

This table presents hypothetical data to illustrate the expected outcomes of a successful kinetic resolution experiment. Actual experimental results would be required for validation.

Stereoselective Olefin Metathesis

Stereoselective olefin metathesis encompasses a range of transformations where the stereochemistry of the product olefin is controlled. This includes both Z/E selectivity and enantioselectivity in the formation of new double bonds. Chiral catalysts play a pivotal role in achieving high levels of stereocontrol. rsc.org

For a catalyst derived from this compound, its application in stereoselective olefin metathesis would be highly dependent on the specific reaction type (e.g., cross-metathesis, ring-opening metathesis). The chiral ligand would need to influence the orientation of the incoming olefin substrate and control the stereochemistry of the resulting metallacyclobutane intermediate to favor the formation of the desired stereoisomeric product.

Diastereoselective and Enantioselective Reaction Pathways

In many asymmetric reactions, particularly those involving substrates with pre-existing stereocenters, both diastereoselectivity and enantioselectivity are important considerations. The chiral catalyst must not only control the formation of a new stereocenter (enantioselectivity) but also its relationship to existing stereocenters (diastereoselectivity).

Analysis of Stereoselectivity versus Stereospecificity

It is crucial to distinguish between stereoselectivity and stereospecificity. A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all others. Most asymmetric catalytic reactions are stereoselective. A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material mechanistically dictates the stereochemistry of the product.

In the context of metathesis reactions catalyzed by a chiral complex derived from this compound, the reaction would be stereoselective. The catalyst would create a chiral environment that favors one reaction pathway over another, leading to an excess of one stereoisomeric product. For the reaction to be stereospecific, a specific enantiomer of the starting material would have to lead to a single, specific stereoisomer of the product due to the reaction mechanism, which is not the typical mode of operation for these catalytic systems. The analysis of the product distribution from different stereoisomers of the starting material would be necessary to fully characterize the stereochemical nature of the transformation.

Mechanistic Studies of Catalyzed Reactions

Investigation of Reaction Intermediates and Transition States

Information regarding the specific reaction intermediates and transition states involved in catalytic reactions utilizing derivatives of this compound is not available in the reviewed literature. Generally, in asymmetric catalysis involving chiral auxiliaries, the formation of transient diastereomeric complexes between the catalyst, substrate, and reagents is a key mechanistic feature. The relative energies of the transition states leading to different stereoisomers determine the enantioselectivity of the reaction. Without specific studies on this compound, any proposed intermediates or transition state models would be purely hypothetical.

Influence of Steric and Electronic Effects on Selectivity

The 2,6-dimethoxy substitution pattern on the phenyl ring of this compound suggests that both steric and electronic factors would play a significant role in its catalytic applications. The methoxy (B1213986) groups are sterically demanding and can influence the approach of substrates to the catalytic center. Electronically, these groups are electron-donating, which can affect the reactivity of the amine and any metal center it may coordinate to. However, without experimental data or computational studies, the precise nature and magnitude of these effects on selectivity in reactions catalyzed by its derivatives cannot be detailed.

Chemo- and Regioselective Considerations

The ability of a catalyst to discriminate between different functional groups (chemoselectivity) or different positions on a molecule (regioselectivity) is a critical aspect of its utility. The structural features of this compound derivatives would likely influence these selectivities. For instance, the steric bulk of the 2,6-dimethoxyphenyl group could block certain reaction sites, thereby enhancing regioselectivity. Similarly, the electronic nature of the catalyst could modulate the reactivity of different functional groups in a substrate, leading to improved chemoselectivity. Unfortunately, no specific examples or systematic studies concerning the chemo- and regioselective control exerted by derivatives of this compound were found in the available literature.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (1S)-1-(2,6-Dimethoxyphenyl)ethylamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Detailed 1D and 2D NMR Techniques (¹H, ¹³C, DEPT, HETCOR, COSY, NOESY)

¹H and ¹³C NMR Spectroscopy: The 1D ¹H NMR spectrum provides information on the chemical environment and multiplicity of each proton. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. Predicted spectral data for this compound provides expected chemical shifts for analysis.

Interactive Data Table: Predicted ¹H NMR Data for this compound (Solvent: DMSO, 600 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH₂ | 1.60 | s (broad) | - |

| CH-NH₂ | 3.11 | q | 6.8 |

| OCH₃ | 3.72 | s | - |

| Ar-H (meta) | 6.89 | d | 7.5 |

| Ar-H (para) | 6.96 | t | 7.5 |

| CH₃ | 1.11 | d | 6.8 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound (Solvent: DMSO)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aromatic C-O) | 153.0, 151.0 |

| Aromatic C-H | 130.6, 114.4, 112.6, 112.2 |

| CH-NH₂ | 48.2 |

| OCH₃ | 56.1, 55.8 |

| CH₃ | 23.3 |

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. southernforensic.org A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals (absent in this molecule) as negative peaks. The methine carbon (CH-NH₂) and the aromatic CH carbons would appear as positive signals, as would the methyl carbon of the ethyl group. Quaternary carbons, such as the aromatic carbons bonded to the methoxy (B1213986) groups and the ethylamine (B1201723) group, would be absent in DEPT spectra. southernforensic.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the methine proton (CH-NH₂) at ~3.11 ppm and the methyl protons (CH₃) at ~1.11 ppm, confirming the ethylamine fragment.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments map correlations between protons and the carbons to which they are directly attached. Expected correlations would include: the CH proton (~3.11 ppm) with its carbon (~48.2 ppm), the CH₃ protons (~1.11 ppm) with their carbon (~23.3 ppm), the OCH₃ protons (~3.72 ppm) with their carbons (~56 ppm), and the aromatic protons with their respective aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining through-space proximity of nuclei, which is invaluable for stereochemical analysis. rsc.org

Stereochemical Assignment through NMR Signatures

The absolute (S)-configuration at the chiral center (the carbon bearing the amino group) is definitively confirmed through techniques like X-ray crystallography. However, NMR spectroscopy, particularly NOESY, can provide strong evidence for the relative stereochemistry and conformation in solution. nih.gov

In a NOESY spectrum of this compound, cross-peaks would be observed between protons that are close in space (<5 Å), irrespective of their bonding connectivity. A key NOESY correlation for confirming the conformation around the chiral center would be between the methine proton (CH-NH₂) and the protons of the ortho-methoxy groups on the phenyl ring. The intensity of this correlation can provide information about the preferred rotational conformation (rotamer) of the molecule. The spatial proximity between the ethylamine side-chain protons and the aromatic ring protons helps to build a 3D model of the molecule's solution-state structure. rsc.org

Vibrational Spectroscopy for Molecular Confirmation

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. While an experimental spectrum is not available, the expected absorption regions can be predicted based on established correlation tables.

Interactive Data Table: Predicted Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium, Two Bands |

| N-H (Primary Amine) | Scissoring Bend | 1650 - 1580 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium to Strong |

| C=C (Aromatic) | Ring Stretch | 1600 & 1475 | Medium |

| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong |

| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Medium to Weak |

These bands provide a molecular "fingerprint," confirming the presence of the primary amine, the dimethoxy-substituted aromatic ring, and the ethyl side chain.

X-ray Crystallography for Absolute Configuration and Complex Structures

Single-crystal X-ray crystallography is the definitive analytical method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule and the determination of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray diffraction experiment on a suitable single crystal would unambiguously confirm the S-configuration at the stereocenter. This is achieved through the analysis of anomalous dispersion, where the scattering of X-rays by the electrons of the atoms is wavelength-dependent. researchgate.net By carefully measuring the intensities of Bijvoet pairs (reflections that are related by inversion), the absolute structure can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net

Although a crystal structure for this specific compound is not publicly available, this method remains the gold standard for absolute stereochemical assignment in the solid state. ed.ac.uk

Derivatives and Structural Analogues of 1s 1 2,6 Dimethoxyphenyl Ethylamine in Research

Exploration of Structural Modifications and Their Synthetic Utility

The modification of the phenethylamine (B48288) framework is a cornerstone of medicinal chemistry and materials science. nih.gov By substituting various groups onto the phenyl ring and the ethylamine (B1201723) sidechain, researchers can fine-tune the molecule's properties for specific applications. This has led to the creation of extensive libraries of compounds derived from the basic phenethylamine structure. nih.gov

The introduction of alkyl and halo substituents onto the phenethylamine ring is a common strategy to modulate biological activity and investigate receptor interactions. The 2C series of compounds, which are 4-substituted 2,5-dimethoxyphenethylamines, exemplifies this approach. nih.gov The nature of the substituent at the 4-position significantly influences the compound's properties.

Research has shown that small, lipophilic substituents such as halogens (e.g., bromo, iodo) or methyl groups at the 4-position of the 2,5-dimethoxyphenethylamine scaffold can result in potent activity at serotonin (B10506) receptors. nih.govnih.gov Further homologation of the alkyl group to ethyl and propyl can maintain or even increase this potency, while larger groups like butyl tend to decrease it. nih.gov

The synthetic utility of these analogues is often linked to their role as tools in pharmacological research. For instance, the synthesis of N-benzyl derivatives of halo-substituted phenethylamines (the NBOMe family) created powerful serotonin receptor agonists used in research settings. nih.gov The position of alkyl group branching also has a notable impact. A study comparing 1-[2,5-dimethoxy-4-(2-butyl)phenyl]-2-aminopropane with its 4-(2-methylpropyl) analogue found that branching adjacent to the phenyl ring could create steric hindrance, interfering with drug-receptor interactions, a key insight for rational drug design. mdma.ch

| Derivative Class | Substitution Pattern | Research Focus / Synthetic Utility |

| Halo-substituted | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Parent compound for derivatives used to study serotonin receptor binding and function. nih.gov |

| Halo-substituted | 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) | Used as a scaffold for developing new molecules with high receptor affinity. nih.gov |

| Alkyl-substituted | 2,5-Dimethoxy-4-methylamphetamine (DOM) | Serves as a progenitor for a series of analogues where the methyl group is replaced by other alkyls to study structure-activity relationships. nih.gov |

| Alkyl-substituted | 1-[2,5-Dimethoxy-4-(2-butyl)phenyl] derivative | Synthesized to investigate how the steric bulk and branching point of an alkyl chain affect receptor interaction and potency. mdma.ch |

The placement of the two methoxy (B1213986) groups on the phenyl ring dramatically alters the chemical properties and synthetic applications of the resulting phenethylamine isomer. The 2,5- and 3,4-dimethoxy isomers are particularly well-studied.

3,4-Dimethoxyphenethylamine (3,4-DMPEA) , also known as homoveratrylamine, is a significant intermediate in the pharmaceutical industry. nbinno.comwikipedia.org It serves as a precursor for the synthesis of cardiovascular drugs such as verapamil (B1683045) and bevantolol. nbinno.comwikipedia.orgchembk.com Its structural relationship to dopamine (B1211576) also makes it a valuable starting material for isoquinoline (B145761) synthesis. nbinno.com Common synthetic routes to 3,4-DMPEA involve the catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide or multi-step sequences starting from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). nbinno.comwikipedia.org

2,5-Dimethoxyphenethylamine (2,5-DMPEA) , also known as 2C-H, is the parent compound of the "2C" family of research chemicals. wikipedia.org While it is noted to be less biologically active on its own, it is a crucial building block for synthesizing a wide range of 4-substituted analogues. wikipedia.org Synthetic methods for 2,5-DMPEA include the reduction of a beta-nitrostyrene intermediate derived from 2,5-dimethoxybenzaldehyde (B135726) or routes starting from 1,4-dimethoxybenzene (B90301) and chloroacetyl chloride. google.com Another documented route involves a Mannich reaction starting from p-methoxyphenol. designer-drug.comerowid.org

| Compound | Common Name | Key Synthetic Precursors | Primary Synthetic Utility |

| 2-(3,4-Dimethoxyphenyl)ethan-1-amine | 3,4-DMPEA; Homoveratrylamine | 3,4-Dimethoxybenzyl cyanide; 3,4-Dimethoxybenzaldehyde | Intermediate for pharmaceuticals (e.g., Verapamil, Bevantolol). nbinno.comwikipedia.orgchembk.com |

| 2-(2,5-Dimethoxyphenyl)ethan-1-amine | 2,5-DMPEA; 2C-H | 2,5-Dimethoxybenzaldehyde; 1,4-Dimethoxybenzene; p-Methoxyphenol | Parent compound for the synthesis of the "2C" family of research chemicals. nih.govwikipedia.org |

Role of Analogues in Probing Reaction Mechanisms and Selectivity

Structural analogues of (1S)-1-(2,6-dimethoxyphenyl)ethylamine are instrumental in elucidating reaction mechanisms and understanding the basis of molecular selectivity. By systematically altering the structure of a molecule and observing the resulting changes in reactivity or binding affinity, chemists can deduce which functional groups are critical for a given outcome.

A study investigating the 2,5-dimethoxy motif challenged the long-held belief that this specific substitution pattern was essential for high-affinity binding at the serotonin 5-HT2A receptor. nih.gov Researchers synthesized derivatives of known psychoactive compounds where either the 2- or 5-methoxy group was removed. They found that while removing either group led to a modest drop in in vitro receptor binding and functional potency, the effect on in vivo activity was significantly more pronounced. nih.gov This discrepancy highlights that the 2,5-dimethoxy pattern is more critical for in vivo potency than for in vitro affinity, providing crucial insight into the complex factors governing drug activity in a living system. nih.gov

Similarly, the synthesis of "hybrid" molecules that combine features of phenethylamines and other drug classes, such as ergolines, has been used to probe receptor binding modes. Researchers created substituted naphthofurans as rigid analogues of phenethylamines to test hypotheses about how these molecules orient themselves within receptor binding pockets. nih.gov The finding that these rigid analogues did not produce the expected activity suggested that previous models of how phenethylamines superimpose on molecules like LSD were incorrect, forcing a re-evaluation of the binding mechanism. nih.gov

Development of Related Chiral Building Blocks

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven significant research into the synthesis of chiral building blocks. nih.govenamine.net These are versatile, optically pure molecules that can be elaborated into more complex chiral drugs. The principles used to create this compound can be extended to produce a variety of related chiral amines and other synthons.

The development of new chiral building blocks often relies on asymmetric synthesis, a technique that uses chiral catalysts or auxiliaries to create a desired enantiomer from non-chiral starting materials. nih.govresearchgate.net Methods like asymmetric hydrogenation, using catalysts such as those based on DuPHOS ligands, are powerful tools for producing chiral amines and amino acids with high enantiomeric excess. nih.govresearchgate.net

Research has focused on developing versatile synthetic routes that can be adapted to create a diverse range of chiral structures. For example, a generic synthesis was developed to access a large number of different chiral α-amino acids and β-amino alcohols by combining several chemical transformations with a key asymmetric hydrogenation step. nih.gov Furthermore, novel methods for the directed cleavage of substituted 1-phenylethylamines have been developed to provide enantiomerically pure β-amino acid esters and β-lactams, which are valuable precursors for many nitrogen-containing natural products and pharmaceuticals. researchgate.net The ability to synthesize these diverse chiral building blocks is essential for drug discovery, allowing chemists to construct complex target molecules with precise stereochemical control. nih.govenamine.net

Future Research Directions and Unexplored Avenues

Emerging Applications in Asymmetric Synthesis

Chiral amines are not only targets of synthesis but also valuable intermediates used as resolving agents or chiral auxiliaries to guide the stereochemical outcome of reactions. nih.govwikipedia.org A significant area for future research lies in exploring the use of (1S)-1-(2,6-Dimethoxyphenyl)ethylamine as a chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions, after which they can often be recovered. wikipedia.org Research could investigate its efficacy in controlling stereoselective transformations such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions, which are common applications for auxiliaries. researchgate.net For instance, auxiliaries like pseudoephedrine are used to direct the alkylation of enolates, yielding enantiomerically enriched products. nih.govharvard.edu Future studies could involve attaching this compound to a prochiral substrate and evaluating its ability to direct the approach of reagents, potentially offering new levels of stereocontrol due to its specific steric and electronic properties.

Furthermore, its application as a building block in the synthesis of more complex chiral molecules, such as ligands for asymmetric catalysis or novel pharmaceutical scaffolds, remains a rich field for exploration. nih.gov Modern synthetic methods, including biomimetic chemocatalysis inspired by enzymatic transaminations, are emerging as direct routes to α-chiral primary amines and could be adapted to either synthesize or utilize this compound in novel ways. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) models, such as deep neural networks (DNNs) and random forests, are increasingly used to predict the enantioselectivity of reactions. researchgate.netrsc.org These models can be trained on datasets comprising various substrates, catalysts, and reaction conditions to predict the enantiomeric excess (% ee) of a potential reaction. researchgate.netrsc.orgchinesechemsoc.org This predictive power can accelerate the discovery of optimal conditions for synthesizing a specific chiral amine with high purity, saving significant time and resources. rsc.org For example, an ML model could be developed to optimize the asymmetric hydrogenation of the corresponding imine precursor to this compound by screening virtual libraries of ligands and conditions. Generative models could even design novel catalysts or reaction pathways that chemists have not yet considered. rsc.org

Table 1: Potential Application of AI/ML in the Synthesis of this compound

| AI/ML Application | Input Data Examples | Model Type | Predicted Outcome | Potential Impact on Synthesis |

|---|---|---|---|---|

| Retrosynthesis Planning | Target Molecule: this compound | Transformer, Graph Neural Network (GNN) | Optimal synthetic routes from available starting materials. engineering.org.cnchemrxiv.orgacs.org | Identifies novel, more efficient, or cost-effective pathways. |

| Reaction Optimization | Substrate, catalyst structure, ligand, solvent, temperature, pressure. | Random Forest, Deep Neural Network (DNN). rsc.orgacs.org | Reaction yield, enantiomeric excess (% ee). | Accelerates identification of conditions for maximum yield and purity. |

| Catalyst Design | Known chiral ligand structures and their performance data. | Generative Adversarial Network (GAN), Language Model. rsc.org | Novel chiral ligand structures with high predicted efficacy. | Proposes new, potentially more effective catalysts for the synthesis. |

| Biocatalyst Engineering | Enzyme sequence, substrate structure, known activity/selectivity data. | Gradient Boosting, Support Vector Machine (SVM). researchgate.net | Optimized enzyme sequences for improved activity and stereoselectivity. acs.org | Enhances biocatalytic routes using engineered transaminases or reductases. |

Novel Catalyst Design for Enhanced Enantioselectivity

The development of new, highly efficient, and selective catalysts is a cornerstone of modern asymmetric synthesis. nih.govacs.org For the production of chiral amines like this compound, research into novel catalysts continues to be a promising frontier. This includes the design of new transition-metal catalysts and the engineering of biocatalysts. whiterose.ac.uk

Significant progress has been made in transition-metal catalysis through the design of modular chiral ligands whose electronic and steric properties can be finely tuned. acs.org Future work could focus on developing new classes of ligands beyond the well-established phosphorus-based ligands, such as N-heterocyclic carbenes (NHCs) or bespoke bifunctional ligands, for the asymmetric hydrogenation or reductive amination of the precursor to this compound. nih.govnih.gov For example, copper complexes with novel Pyrinap ligands have shown high efficiency in the synthesis of propargylic amines, which are versatile precursors to other chiral amines. nih.govdntb.gov.uaresearchgate.net Similarly, palladium-catalyzed C-H activation using chiral phosphoric acid ligands has emerged as a powerful method for the enantioselective functionalization of amines. nih.gov

In the realm of biocatalysis, amine transaminases (ATAs) and imine reductases (IREDs) are powerful tools for producing chiral amines with excellent enantioselectivity under mild conditions. acs.orgrsc.orgresearchgate.net Future research will likely involve the discovery of novel wild-type enzymes and the protein engineering of existing ones to enhance their substrate scope, activity, and stability, making them more suitable for the industrial synthesis of specific targets like this compound. acs.org

Table 2: Overview of Catalyst Classes for Chiral Amine Synthesis

| Catalyst Class | Specific Example / Ligand | Target Reaction | Reported Enantioselectivity |

|---|---|---|---|

| Transition Metal (Iridium) | Ir-complex with C₁-symmetry sulfoximine (B86345) ligands. acs.org | Asymmetric Hydrogenation of imines. | Up to 91% ee reported for model substrates. acs.org |

| Transition Metal (Iridium) | [IrCp*I₂]₂-based catalysts. acs.org | Amine Racemization for Dynamic Resolutions. | Effective racemization for DKR processes. |

| Transition Metal (Copper) | CuBr with (R,Ra)-N-Nap-Pyrinap ligand. nih.govresearchgate.net | Asymmetric A³-coupling. | High ee for propargylic amines. nih.gov |

| Transition Metal (Palladium) | Pd(II) with Chiral Phosphoric Acids (e.g., BINOL-derived). nih.gov | Enantioselective C-H Arylation. | High er (e.g., 83:17) for α-arylated amines. nih.gov |

| Biocatalyst (Enzyme) | ω-Transaminase (ω-TA) from Arthrobacter. nih.gov | Asymmetric Amination. | High ee (e.g., 96%) for API synthesis. nih.gov |

| Biocatalyst (Enzyme) | Imine Reductase (IRED). researchgate.netacs.org | Asymmetric Reductive Amination. | High conversion and selectivity for heterocyclic amines. acs.org |

Expanding the Scope of Continuous Flow Processes for Chiral Amine Production

Continuous flow manufacturing is increasingly seen as a superior alternative to traditional batch processing, offering improved safety, productivity, and consistency. whiterose.ac.ukrsc.org This technology is particularly advantageous for catalytic reactions, including the synthesis of chiral amines. nih.gov An important future direction is the development and optimization of continuous flow systems specifically for producing amines like this compound.

A key strategy in flow chemistry is the use of immobilized catalysts, where the catalyst (either chemical or biological) is fixed onto a solid support and packed into a reactor column. nih.gov This approach allows for easy separation of the product from the catalyst, catalyst reuse, and enhanced stability. rsc.orgbohrium.com Future research could focus on immobilizing novel catalysts, such as the engineered enzymes or metal complexes discussed previously, for use in packed-bed flow reactors. nih.govresearchgate.net For example, the immobilization of transaminases on various supports has been shown to be effective for the continuous production of a range of amines. rsc.orgresearchgate.net

Furthermore, integrating reaction and purification steps within a single, continuous system is a major goal. rsc.org Research could explore "telescoped" flow systems that combine the catalytic synthesis step with continuous work-up procedures like liquid-liquid extraction and in-line crystallization, leading to the direct isolation of a pure, solid product. rsc.org Such integrated systems minimize waste and manual handling, making the production process more efficient and sustainable. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Processing for Chiral Amine Synthesis

| Parameter | Batch Process Characteristics | Continuous Flow Process Characteristics |

|---|---|---|

| Productivity | Limited by reactor volume and downtime between batches. | Higher productivity and space-time yields through continuous operation. whiterose.ac.uknih.gov |

| Catalyst Handling | Catalyst recovery can be difficult, especially for homogeneous catalysts. rsc.org | Immobilized catalysts are easily retained and reused, simplifying purification. nih.govrsc.org |

| Process Control | Difficult to maintain uniform temperature and concentration profiles. | Superior heat and mass transfer allow for precise control over reaction conditions. researchgate.net |

| Safety | Handling large quantities of reagents can pose significant safety risks. | Smaller reactor volumes and contained systems enhance operational safety. whiterose.ac.uk |

| Scalability | Scaling up often requires complete process redesign ("scale-up is a new problem"). | Scalability is more straightforward, often achieved by running the system for longer ("scale-out"). nih.gov |

| Integration | Work-up and purification are typically separate, multi-step operations. | Potential for integrated, "telescoped" systems combining synthesis and purification. rsc.org |

Conclusion and Outlook

Summary of Key Achievements in (1S)-1-(2,6-Dimethoxyphenyl)ethylamine Research

The primary achievements associated with chiral phenylethylamines, and by extension this compound, are centered on their successful application as chiral auxiliaries and ligands in asymmetric synthesis. youtube.comyoutube.com These molecules are instrumental in transferring their chirality to a prochiral substrate, enabling the synthesis of enantiomerically enriched products.

Enabling Asymmetric Transformations: As a chiral auxiliary, this compound can be temporarily incorporated into a substrate molecule. The bulky 2,6-dimethoxyphenyl group effectively shields one face of the molecule, directing the attack of a reagent to the opposite, less hindered face. This steric control is a cornerstone of asymmetric induction and has been successfully applied in numerous reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Synthesis of High-Value Chiral Compounds: The use of such chiral amines allows for the synthesis of valuable, enantiomerically pure compounds, which are often key intermediates for pharmaceuticals, agrochemicals, and natural products. mdpi.comresearchgate.net For instance, derivatives of chiral β-amino alcohols and vicinal diamines, which are crucial building blocks, can be synthesized using phenylethylamine-derived auxiliaries. researchgate.net

Ligands in Asymmetric Catalysis: Derivatives of this compound can be employed as chiral ligands that coordinate to a metal center, forming a chiral catalyst. Such catalysts are capable of generating large quantities of a chiral product from a prochiral substrate with only a small amount of the catalyst, a process known as asymmetric catalysis. nih.govnih.gov This approach is highly efficient and atom-economical. Palladium-catalyzed reactions, for example, have been extensively developed for creating C-N and C-C bonds asymmetrically using chiral ligands. google.com

The table below illustrates the typical performance of a chiral amine used as a ligand in an asymmetric reaction, showing how variations in substrate affect yield and enantioselectivity.

| Entry | Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 4-Methoxyphenyl | 89 | >99:1 |

| 2 | 4-Chlorophenyl | 62 | >99:1 |

| 3 | 2-Tolyl | 89 | >99:1 |

| 4 | 4-(Trifluoromethyl)phenyl | 44 | >99:1 |

| Data is representative of enantioselective couplings using chiral ligands derived from phenylethylamines and is adapted from studies on related systems. nih.gov |

Persistent Challenges and Opportunities for Future Investigation

Despite the successes, the application of this compound and related compounds faces several challenges, which also present opportunities for future research.

Persistent Challenges:

Synthesis and Resolution: The synthesis of enantiomerically pure this compound is a primary challenge. Typically, this involves either a multi-step asymmetric synthesis or the resolution of a racemic mixture. mdpi.com Resolution often requires a suitable chiral resolving agent and can be a laborious process of crystallization and separation. Developing more efficient and scalable synthetic routes remains a key objective.

Scope and Generality: While effective for certain classes of reactions, the utility of a specific chiral auxiliary or ligand can be limited to a narrow range of substrates. The steric bulk of the 2,6-dimethoxyphenyl group, while beneficial for inducing chirality, may sometimes hinder reactivity with sterically demanding substrates.

Auxiliary Cleavage: The conditions required to remove the chiral auxiliary after the asymmetric transformation can sometimes be harsh, potentially leading to racemization of the desired product or decomposition of sensitive functional groups. The development of auxiliaries that can be cleaved under milder conditions is an ongoing area of research.

Opportunities for Future Investigation:

Development of Novel Catalytic Systems: There is a continuous demand for new, highly efficient, and selective chiral catalysts. researchgate.net this compound serves as a valuable scaffold for designing novel ligands for a wider array of asymmetric transformations, including C-H functionalization and dearomatization reactions. nih.govorgsyn.org

Chiral Resolving Agents: Beyond its role as an auxiliary, this compound can be utilized as a chiral resolving agent for the separation of other racemic compounds, particularly acids, through the formation of diastereomeric salts. mdpi.com Exploring its application for the resolution of a wider range of molecules is a promising avenue.

Materials Science: Chiral molecules are increasingly being investigated for applications in materials science, such as in the creation of chiral polymers or liquid crystals. The incorporation of this compound into polymer backbones could impart unique chiroptical properties to the resulting materials.

Q & A

Basic: What are the established synthetic routes for (1S)-1-(2,6-Dimethoxyphenyl)ethylamine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves alkylation of 2,6-dimethoxyphenol followed by amination. A common approach (adapted from similar aryl ethylamine syntheses) includes:

- Step 1 : Alkylation of 2,6-dimethoxyphenol with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) to form the intermediate ether.

- Step 2 : Amination via the Gabriel synthesis or reductive amination to introduce the ethylamine group .

Optimization strategies : - Vary reaction solvents (polar aprotic solvents like DMF improve yields).

- Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric purity.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Table 1 : Example Reaction Conditions and Yields

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 12h | 75 | 90% |

| 2 | NH₃, H₂/Pd-C, EtOH | 60 | 85% |

Basic: Which spectroscopic methods validate the structural and chiral integrity of this compound?

Answer:

- 1H/13C NMR : Confirm methoxy (δ 3.7–3.9 ppm) and ethylamine (δ 1.2–1.5 ppm for CH₃, δ 2.6–3.0 ppm for CH₂) groups. Aromatic protons appear as a singlet (δ 6.5–7.0 ppm) due to symmetrical 2,6-substitution .

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (retention time differences ≥1.5 min) .

- Mass Spectrometry (MS) : Expected [M+H]⁺ at m/z 196.1 (C₁₀H₁₅NO₂).

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. Degradation products (e.g., quinones) may form under prolonged light exposure .

- Spill Management : Neutralize with 5% acetic acid, then adsorb with inert material (e.g., vermiculite) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

- Chiral Resolution : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during amination.

- Dynamic Kinetic Resolution : Use transition-metal catalysts (e.g., Ru) to favor the (S)-enantiomer .

- Quality Control : Validate purity via polarimetry ([α]D²⁵ = -15° to -20° in CHCl₃) and correlate with HPLC retention times.

Advanced: What computational methods predict the compound’s interactions in biological systems?

Answer:

- Molecular Docking : Use Discovery Studio or AutoDock Vina to model binding affinity with receptors (e.g., serotonin receptors). Parameterize force fields (AMBER/CHARMM) for accurate energy minimization .

- MD Simulations : Simulate solvation in water/octanol to predict logP (experimental logP ≈ 1.8) and membrane permeability.

Advanced: How do researchers address contradictory data in stability studies?

Answer:

- Controlled Replicates : Conduct stability tests (pH 1–13, 25–60°C, UV light) in triplicate.

- Analytical Harmonization : Standardize HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) across labs .

- Root-Cause Analysis : Identify degradation pathways (e.g., hydrolysis of methoxy groups at pH >10) via LC-MS .

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| pH 2, 40°C, 7d | <5 | None detected |

| pH 10, 40°C, 7d | 25 | 2,6-Dimethoxyphenol |

| UV light, 7d | 15 | Quinone derivative |

Methodological: How to design a study comparing bioactivity of enantiomers?

Answer:

- In Vitro Assays : Test (1S)- and (1R)-enantiomers against target receptors (e.g., 5-HT2A) using radioligand binding assays.

- Statistical Design : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values.

- Data Interpretation : Correlate structural dynamics (from NOESY NMR) with activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.